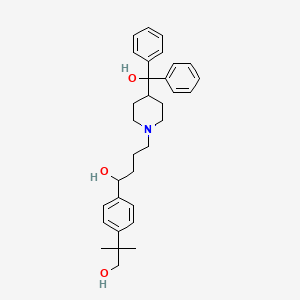

Hydroxyterfenadine

Cat. No.:

B15194494

CAS No.:

76815-56-0

M. Wt:

487.7 g/mol

InChI Key:

ZIQKFOOBIMENJF-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Hydroxyterfenadine is a useful research compound. Its molecular formula is C32H41NO3 and its molecular weight is 487.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydroxyterfenadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyterfenadine including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Hydroxyterfenadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyterfenadine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

CAS No. |

76815-56-0 |

|---|---|

Molecular Formula |

C32H41NO3 |

Molecular Weight |

487.7 g/mol |

IUPAC Name |

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol |

InChI |

InChI=1S/C32H41NO3/c1-31(2,24-34)26-17-15-25(16-18-26)30(35)14-9-21-33-22-19-29(20-23-33)32(36,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,29-30,34-36H,9,14,19-24H2,1-2H3 |

InChI Key |

ZIQKFOOBIMENJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydroxyterfenadine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of hydroxyterfenadine, the active metabolite of terfenadine and marketed as fexofenadine, on the histamine H1 receptor. Hydroxyterfenadine is a potent and selective second-generation antihistamine that primarily functions as an inverse agonist at the H1 receptor. This document details its binding kinetics, its effects on downstream signaling pathways, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visually represented through diagrams.

Introduction

Histamine H1 receptors are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. Upon binding of histamine, these receptors activate intracellular signaling cascades, leading to the physiological and pathological effects associated with allergic responses. Hydroxyterfenadine is a widely used antihistamine designed to counteract these effects. Unlike first-generation antihistamines, it exhibits high selectivity for the H1 receptor and minimal penetration of the blood-brain barrier, resulting in a favorable safety profile with a low incidence of sedative effects[1][2][3]. This guide delves into the specific molecular interactions and functional consequences of hydroxyterfenadine's engagement with the H1 receptor.

H1 Receptor Binding and Inverse Agonism

Hydroxyterfenadine acts as an inverse agonist at the H1 receptor.[4] This means that it not only blocks the binding of the endogenous agonist, histamine, but also stabilizes the receptor in its inactive conformation, thereby reducing its basal, constitutive activity.[4] This is a key distinction from neutral antagonists, which only prevent agonist binding.

Binding Affinity and Kinetics

The efficacy of hydroxyterfenadine is rooted in its high affinity for the H1 receptor. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro.

| Parameter | Value | Reference |

| Ki (inhibition constant) | 10 nM | [5] |

The binding of hydroxyterfenadine to the H1 receptor is a dynamic process characterized by its association (kon) and dissociation (koff) rate constants. These kinetic parameters determine the drug's residence time at the receptor, which can influence the duration of its pharmacological effect.[6] Second-generation antihistamines, like hydroxyterfenadine, are noted for their long residence time at the H1 receptor.[6]

Downstream Signaling Pathways

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins.[7][8][9][10][11] Activation of this pathway by histamine leads to a cascade of intracellular events that hydroxyterfenadine effectively inhibits.

Gq/11-PLC-IP3-Ca2+ Pathway

-

G Protein Activation: Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).[7][8][10][11]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][10] This transient increase in intracellular calcium is a critical step in mediating the allergic response.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC).[10]

Hydroxyterfenadine, by stabilizing the inactive state of the H1 receptor, prevents this entire signaling cascade from being initiated by histamine.

References

- 1. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyterfenadine

Introduction: Hydroxyterfenadine, the primary alcohol metabolite of the second-generation antihistamine Terfenadine, represents a crucial intermediate in the metabolic pathway leading to the non-sedating and cardio-safe drug, Fexofenadine. While Terfenadine itself was withdrawn from the market due to risks of cardiac arrhythmias, its metabolite Fexofenadine (also known as carboxyterfenadine) became a widely used and safe alternative for treating allergic rhinitis and chronic idiopathic urticaria[1][2][3].

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Hydroxyterfenadine. It details a specific laboratory-scale synthesis protocol and outlines the key analytical techniques used for its structural elucidation and quantification. The document also illustrates the metabolic relationship between Terfenadine, Hydroxyterfenadine, and Fexofenadine.

I. Synthesis of Hydroxyterfenadine

Hydroxyterfenadine, chemically known as α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol, is the product of the metabolic hydroxylation of Terfenadine. A common synthetic route mimics this final metabolic step by the chemical reduction of the corresponding ketone precursor, 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone.

Experimental Protocol: Reduction of Ketone Precursor

This protocol details the synthesis of Hydroxyterfenadine via the reduction of 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one using sodium borohydride[4].

1. Reaction Setup:

-

To a reaction vial, add 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one (0.198 g, 0.422 mmol).

-

Add methanol (2 mL) to dissolve the starting material.

2. Reduction:

-

Add sodium borohydride (0.032 g, 0.844 mmol) to the solution.

-

Stir the reaction mixture at room temperature (approx. 20°C) for 3 hours.

3. Work-up and Purification:

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Add water (5 mL) to the residue, which will cause a white precipitate to form.

-

Filter the precipitate and dissolve it in dichloromethane (DCM, 10 mL).

-

Dry the organic solution with magnesium sulfate (MgSO₄), filter, and concentrate to yield pure Hydroxyterfenadine.

Yield: 0.151 g (0.320 mmol), approximately 76% yield[4].

Quantitative Data for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one | 469.65 | 0.198 | 0.422 | Starting Material |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.032 | 0.844 | Reducing Agent |

| Methanol (MeOH) | 32.04 | ~1.58 (2 mL) | - | Solvent |

| Hydroxyterfenadine | 471.67 | 0.151 | 0.320 | Product |

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of Hydroxyterfenadine.

II. Metabolic Pathway of Terfenadine

Terfenadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6[5][6][7][8]. This process involves two main steps: the formation of Hydroxyterfenadine (terfenadine alcohol) and its subsequent oxidation to the pharmacologically active and non-cardiotoxic metabolite, Fexofenadine (terfenadine acid)[4].

Visualization of Metabolic Pathway

Caption: Metabolic conversion of Terfenadine to Fexofenadine.

III. Characterization and Analytical Methods

The structural confirmation and quantification of Hydroxyterfenadine and its related metabolites are achieved through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of synthesized compounds.

Experimental Protocol (General):

-

Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Quantitative Data: ¹H NMR for Hydroxyterfenadine [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52-7.46 | m | 4H | Aromatic CH |

| 7.33-7.25 | m | 8H | Aromatic CH |

| 7.21-7.15 | m | 2H | Aromatic CH |

| 4.61-4.56 | m | 1H | CH-OH |

| 3.16-3.11 | br m | 1H | Piperidine CH |

| 3.00-2.94 | m | 1H | Piperidine CH |

| 2.51-2.34 | m | 4H | Piperidine CH₂, Aliphatic CH₂ |

| 2.10-1.88 | m | 4H | Piperidine CH₂, Aliphatic CH₂ |

| 1.83-1.75 | m | 1H | Piperidine CH |

| 1.70-1.45 | m | 6H | Aliphatic CH₂ |

| 1.30 | s | 9H | -C(CH₃)₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Quantitative Data: ¹³C NMR for Fexofenadine Hydrochloride [1]

| Chemical Shift (δ) ppm | Assignment |

| 179.8 | -COOH |

| 147.8, 147.4 | Aromatic C (quaternary) |

| 142.2 | Aromatic C (quaternary) |

| 128.9, 128.8 | Aromatic CH |

| 127.3, 126.9 | Aromatic CH |

| 126.2 | Aromatic CH |

| 81.6 | C(Ph)₂-OH |

| 74.2 | CH-OH |

| 58.6 | Piperidine CH₂ |

| 53.0 | Piperidine CH₂ |

| 45.4 | Piperidine CH |

| 41.8 | C(CH₃)₂ |

| 35.5 | Aliphatic CH₂ |

| 31.5 | -C(CH₃)₃ |

| 27.2 | Piperidine CH₂ |

| 26.6 | Piperidine CH₂ |

| 25.1 | -C(CH₃)₂ |

| Solvent: Methanol-d₄ |

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantification of Hydroxyterfenadine and Fexofenadine in pharmaceutical formulations and for monitoring reaction progress.

Experimental Protocol (General - Fexofenadine HCl in Tablets) [9][10]

-

Mobile Phase Preparation: Prepare a mixture of triethylamine phosphate (1%, pH 3.2), acetonitrile, and methanol in a 50:30:20 ratio. Filter and degas the mobile phase[9].

-

Standard Solution: Accurately weigh and dissolve Fexofenadine HCl in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve (e.g., 5-15 µg/mL)[10].

-

Sample Preparation: Weigh and finely powder commercial tablets. Dissolve a portion equivalent to a known amount of Fexofenadine HCl in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and quantify the amount of analyte by comparing peak areas against the calibration curve.

Quantitative Data: Summary of HPLC Methods

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Fexofenadine HCl | C18 Phenomenex® | Triethylamine phosphate (1%, pH 3.2) : ACN : MeOH (50:30:20) | UV, 210 nm | [9] |

| Fexofenadine HCl | Polaris C18 | KH₂PO₄ buffer (pH 4) : ACN (65:35) | UV, 220 nm | [10] |

| Fexofenadine & Imps | Hypersil BDS C-18 | Phosphate buffer (pH 2.7, with additives) : MeOH (60:40) | DAD, 215 nm | [11] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma.

Experimental Protocol (Plasma Sample Analysis) [3][12]

-

Sample Preparation (SPE):

-

Condition an Oasis MCX µElution plate with methanol followed by water.

-

Load 250 µL of spiked plasma sample containing an internal standard (e.g., protriptyline).

-

Wash the plate with 0.1 N HCl followed by methanol.

-

Elute the analytes with a mixture of acetonitrile/isopropanol containing 5% ammonium hydroxide.

-

Dilute the eluent with water before injection.

-

-

LC Conditions:

-

MS/MS Conditions:

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

Analysis: Monitor specific precursor-to-product ion transitions for each analyte.

-

Quantitative Data: LC-MS/MS Parameters [12][13]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Terfenadine | 472.2 | 436.2 / 436.3 | Parent Drug |

| Hydroxyterfenadine | 488.2 | 452.2 | Alcohol Metabolite |

| Fexofenadine | 502.2 | 466.2 | Acid Metabolite |

| Protriptyline (IS) | 263.9 | 190.8 | Internal Standard |

References

- 1. researchgate.net [researchgate.net]

- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terfenadine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. waters.com [waters.com]

- 9. Simple and reliable HPLC analysis of fexofenadine hydrochloride in tablets and its application to dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. d-nb.info [d-nb.info]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. waters.com [waters.com]

The Discovery and Development of Hydroxyterfenadine: A Safer Antihistamine by Design

Introduction: The Serendipitous Discovery of a Safer Antihistamine

Terfenadine, once a widely prescribed second-generation antihistamine, was a significant advancement in allergy treatment due to its non-sedating properties. However, post-marketing surveillance revealed rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes, associated with its use. This alarming discovery prompted intense investigation into the underlying mechanism of this cardiotoxicity. The scientific journey that followed led to the identification of hydroxyterfenadine, the principal active metabolite of terfenadine, which was found to be devoid of the cardiac risks associated with the parent drug. This pivotal discovery resulted in the development of fexofenadine (the racemic mixture of hydroxyterfenadine), a safer and effective alternative that has since become a mainstay in allergy management. This guide provides an in-depth technical overview of the discovery and development of hydroxyterfenadine, highlighting the key experiments and data that shaped its journey from a metabolic byproduct to a blockbuster drug.

The Metabolic Fate of Terfenadine: From Prodrug to Active Moiety

The key to understanding the differing safety profiles of terfenadine and its metabolite lies in their metabolism. Terfenadine is extensively metabolized in the liver, primarily by the cytochrome P450 system, to form hydroxyterfenadine.

Experimental Protocol: In Vitro Metabolism of Terfenadine

Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of terfenadine to hydroxyterfenadine.

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from donor tissue by differential centrifugation to isolate the endoplasmic reticulum fraction, which is rich in CYP enzymes.

-

Incubation: Terfenadine is incubated with the prepared human liver microsomes in the presence of an NADPH-generating system (which is essential for CYP enzyme activity) at 37°C. To identify the specific CYP isozymes involved, selective chemical inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) are included in separate incubation mixtures.

-

Metabolite Extraction: Following incubation, the reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.

-

Metabolite Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the metabolites formed. The amount of hydroxyterfenadine produced in the presence and absence of specific inhibitors is quantified to determine the contribution of each CYP isozyme.

Data Presentation: Key Enzymes in Terfenadine Metabolism

| Enzyme Family | Specific Isozyme | Role in Hydroxyterfenadine Formation |

| Cytochrome P450 3A | CYP3A4 | Major enzyme responsible for the conversion of terfenadine to hydroxyterfenadine. |

| Cytochrome P450 2D | CYP2D6 | Minor contributor to the formation of hydroxyterfenadine. |

Visualization: Terfenadine Metabolic Pathway

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Terfenadine and Its Metabolites

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vitro pharmacological profile of the second-generation antihistamine, terfenadine, and its primary metabolites. Terfenadine was withdrawn from the market due to risks of cardiac arrhythmia, a consequence of off-target blockade of the hERG potassium channel. It undergoes extensive first-pass metabolism, primarily by Cytochrome P450 3A4 (CYP3A4), to an intermediate alcohol metabolite (hydroxyterfenadine), which is then rapidly oxidized to its pharmacologically active, non-cardiotoxic carboxylic acid metabolite, fexofenadine.[1][2][3] This document details the on-target activity at the histamine H₁ receptor and the critical off-target effects on cardiac ion channels, presenting a comparative profile that is crucial for drug development and safety pharmacology. Detailed experimental protocols and pathway visualizations are provided to support further research and understanding.

Metabolic Pathway of Terfenadine

Terfenadine is a prodrug that is almost completely metabolized in the liver following oral administration.[4][5] The primary enzyme responsible for its biotransformation is CYP3A4, with minor contributions from CYP2D6.[1][2][6] The metabolism involves a two-step oxidation process. First, terfenadine is hydroxylated to form an intermediate, terfenadine alcohol (hydroxyterfenadine).[1][7] This transient metabolite is then further oxidized by CYP3A4 to the stable and active metabolite, fexofenadine (terfenadine carboxylate), which is responsible for the desired antihistaminic effect.[1][8]

Caption: Metabolic pathway of Terfenadine to Fexofenadine.

On-Target Pharmacology: Histamine H₁ Receptor

Mechanism of Action and Signaling Pathway

The primary therapeutic effect of terfenadine's active metabolite, fexofenadine, is the competitive antagonism of the histamine H₁ receptor.[9] The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to the physiological responses associated with allergic reactions.[10] As an antagonist (or more accurately, an inverse agonist), fexofenadine binds to the H₁ receptor and stabilizes its inactive conformation, preventing this cascade.[11]

Caption: Simplified Histamine H₁ receptor signaling cascade.

Receptor Binding Affinity

| Compound | H₁ Receptor Binding Affinity (Kᵢ) |

| Terfenadine | 2 - 40 nM |

| Hydroxyterfenadine | Data not available |

| Fexofenadine | 10 - 246 nM[12] |

| Table 1: Comparative H₁ receptor binding affinities. |

Off-Target Pharmacology: Cardiac Ion Channels

The primary safety concern with terfenadine is its off-target inhibition of cardiac potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, which conducts the rapid delayed rectifier potassium current (IKr).[13][14] Inhibition of this channel delays cardiac repolarization, leading to QT interval prolongation and a risk of fatal arrhythmias like Torsades de Pointes. The active metabolite, fexofenadine, is largely devoid of this activity, representing a critical difference in their safety profiles.[10][15]

| Compound | hERG (KV11.1) Channel Inhibition (IC₅₀) | Other K⁺ Channel Inhibition |

| Terfenadine | 27.7 - 350 nM[10][13][14][16][17] | KATP (Kir6): 1.2 µM[18] |

| Hydroxyterfenadine | Data not available | Data not available |

| Fexofenadine | > 65 µM (very low affinity)[10][19] | GIRK (Kir3.x): No effect at 100 µM[20] |

| Table 2: Comparative in vitro cardiotoxicity profile. |

Detailed Experimental Protocols

H₁ Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H₁ receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Human H₁ receptors are expressed in a stable cell line (e.g., CHO or HEK293 cells). The cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in the receptor. Protein concentration is determined via a BCA or Bradford assay.

-

Assay Conditions: Membrane preparations are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled H₁ antagonist, typically [³H]-mepyramine.

-

Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., terfenadine, fexofenadine).

-

Incubation: The mixture is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand while unbound ligand passes through. Filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Kᵢ (inhibition constant) is then determined using the Cheng-Prusoff equation.

Caption: Workflow for an H₁ receptor radioligand binding assay.

H₁ Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit histamine-induced intracellular calcium release, a key downstream event in H₁ receptor signaling.

Methodology:

-

Cell Preparation: A cell line endogenously or recombinantly expressing the H₁ receptor (e.g., HEK293, CHO, or DDT1MF-2 cells) is seeded in a multi-well plate.[21]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.[22][23] Intracellular esterases cleave the AM ester, trapping the active dye in the cytoplasm.

-

Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of the test antagonist (e.g., hydroxyterfenadine) for a defined period.

-

Stimulation: The plate is placed in a fluorescence plate reader. Histamine (at a concentration near its EC₅₀) is injected into the wells to stimulate the H₁ receptor.

-

Signal Detection: Changes in intracellular calcium concentration are recorded by measuring the fluorescence intensity over time.

-

Data Analysis: The antagonist's effect is quantified by the reduction in the histamine-induced fluorescence signal. An IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the histamine response, is calculated.

Caption: Workflow for a calcium mobilization functional assay.

hERG Channel Electrophysiology Assay

The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on hERG channel function.[24][25]

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the hERG potassium channel are cultured on glass coverslips.[26]

-

Patch-Clamp Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with intracellular solution is maneuvered to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage-step protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to open and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) where a characteristic large "tail current" is observed as channels recover from inactivation before closing.[25]

-

Compound Application: After recording a stable baseline current, the cell is perfused with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: The effect of the compound on the hERG current (typically the peak tail current) is recorded at each concentration until a steady-state block is achieved.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are plotted to generate a concentration-response curve and determine the IC₅₀ value.

References

- 1. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. the-metabolism-of-antihistamines-and-drug-interactions-the-role-of-cytochrome-p450-enzymes - Ask this paper | Bohrium [bohrium.com]

- 5. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. | Semantic Scholar [semanticscholar.org]

- 7. scbt.com [scbt.com]

- 8. Fexofenadine: New preparation of terfenadine, without cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 12. researchgate.net [researchgate.net]

- 13. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular Binding of Terfenadine Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Terfenadine | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 19. ahajournals.org [ahajournals.org]

- 20. Non‐sedating antihistamines block G‐protein‐gated inwardly rectifying K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bu.edu [bu.edu]

- 24. porsolt.com [porsolt.com]

- 25. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 26. reactionbiology.com [reactionbiology.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Hydroxyterfenadine

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroxyterfenadine, the active metabolite of terfenadine, widely known as fexofenadine. We will delve into the molecular modifications that define its antihistaminic activity, metabolic pathway, and crucially, its cardiovascular safety profile.

Introduction: From Terfenadine to Fexofenadine

Terfenadine was one of the first non-sedating second-generation antihistamines. However, it was withdrawn from the market due to a significant risk of cardiac arrhythmias, specifically Torsades de Pointes.[1][2] This adverse effect was linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][4] Terfenadine itself is a prodrug, which undergoes extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme to its active metabolite, fexofenadine.[3][5][6][7] Fexofenadine was found to be a potent histamine H1 receptor antagonist without the cardiotoxic effects of its parent compound.[1][8][9][10] This discovery spurred extensive SAR studies to understand the molecular determinants of both the desired antihistaminic activity and the undesired off-target effects.

Core Pharmacophore and Key Structural Modifications

The core structure of terfenadine and its derivatives consists of a diphenylmethylpiperidine moiety linked via a butyl chain to a para-substituted phenyl ring. The key to understanding the SAR of hydroxyterfenadine lies in the modification of this para-substituent and its impact on the drug's physicochemical properties.

The metabolic conversion of terfenadine to fexofenadine involves the oxidation of the terminal tert-butyl group to a carboxylic acid. This single modification dramatically alters the drug's profile, forming the basis of its improved safety.

Metabolic activation and safety profile of Terfenadine.

Structure-Activity Relationship Analysis

Histamine H1 Receptor Antagonism

The antihistaminic activity of fexofenadine is conferred by its ability to competitively bind to the histamine H1 receptor. The diphenylmethylpiperidine portion of the molecule is crucial for this interaction. The nitrogen atom in the piperidine ring is believed to form a key ionic interaction with a conserved aspartate residue (Asp107) in the third transmembrane domain of the H1 receptor.[11] The two phenyl rings likely engage in hydrophobic interactions within the receptor's binding pocket.

Cardiovascular Safety: The Role of the Carboxylic Acid Moiety

The primary determinant of the improved safety profile of fexofenadine is the presence of the carboxylic acid group, which replaces the tert-butyl group of terfenadine. This modification has two major consequences:

-

Reduced Lipophilicity: The carboxylic acid group significantly increases the polarity of the molecule, reducing its lipophilicity. This change hinders the drug's ability to cross cell membranes and interact with the intracellularly located hERG potassium channel.[3]

-

Abolished hERG Channel Affinity: Terfenadine's high lipophilicity and the presence of a basic amine were identified as key structural features for hERG channel binding.[3][12] The introduction of the acidic carboxylate group in fexofenadine creates a zwitterionic molecule at physiological pH, which is less likely to engage with the binding site of the hERG channel.

Quantitative SAR Data

The following tables summarize the quantitative data comparing terfenadine and its active metabolite, fexofenadine.

Table 1: Histamine H1 Receptor Binding Affinity

| Compound | Modification | H1 Receptor Binding Affinity (Ki, nM) | Reference |

| Terfenadine | Parent Prodrug | ~10 | |

| Fexofenadine | Carboxylic acid metabolite | ~10 | [13] |

Note: Binding affinities can vary depending on the specific assay conditions. The data presented here are representative values.

Table 2: hERG Potassium Channel Inhibition

| Compound | Modification | hERG Inhibition (IC50, nM) | Reference |

| Terfenadine | Parent Prodrug | ~50-200 | |

| Fexofenadine | Carboxylic acid metabolite | >10,000 | [1] |

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay is used to determine the binding affinity of a compound to the H1 receptor.

-

Objective: To measure the ability of a test compound (e.g., fexofenadine) to displace a radiolabeled ligand from the H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human H1 receptor.

-

Radioligand: [³H]-Mepyramine.

-

Test compounds: Fexofenadine, terfenadine.

-

Incubation buffer (e.g., HEPES buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-mepyramine.[14]

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixture.[15]

-

The mixture is incubated to allow for competitive binding to reach equilibrium.[14][15]

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[14]

-

The radioactivity retained on the filters is measured using a scintillation counter.[14]

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow for H1 Receptor Binding Assay.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the antihistaminic efficacy of a compound in a living organism.[16][17][18]

-

Objective: To evaluate the ability of a test compound to protect against histamine-induced bronchoconstriction.

-

Procedure:

-

Guinea pigs are pre-treated with the test compound (e.g., fexofenadine) or a vehicle control.

-

After a specific time, the animals are challenged with an aerosolized solution of histamine.

-

The onset and severity of bronchoconstriction (e.g., measured by changes in respiratory airflow) are monitored.

-

-

Endpoint: The protective effect of the test compound is determined by its ability to delay the onset or reduce the severity of the bronchoconstrictor response compared to the control group.

Logical Pathway: From SAR to a Safer Drug

The development of fexofenadine is a classic example of how understanding SAR can lead to the design of safer and more effective drugs. The key logical progression is outlined below.

SAR logic for improved cardiovascular safety.

Conclusion

The structure-activity relationship studies of hydroxyterfenadine (fexofenadine) provide a clear and compelling case for the power of medicinal chemistry in drug optimization. By identifying the structural moieties responsible for both the desired antihistaminic effect and the dangerous cardiotoxicity, researchers were able to rationally design a superior therapeutic agent. The transformation of the lipophilic tert-butyl group in terfenadine to the polar carboxylic acid group in fexofenadine is a pivotal modification that maintains H1 receptor antagonism while effectively eliminating affinity for the hERG potassium channel. This has resulted in a widely used antihistamine with a robust efficacy and an excellent safety profile. The story of fexofenadine remains a cornerstone example in teaching and practicing the principles of modern drug design.

References

- 1. Cardiovascular safety of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. The current cardiac safety situation with antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Terfenadine (HMDB0014486) [hmdb.ca]

- 7. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effectiveness and safety of fexofenadine, a new nonsedating H1-receptor antagonist, in the treatment of fall allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular safety of fexofenadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpsr.com [ijpsr.com]

- 17. ANTIHISTAMINIC ACTIVITY MODELS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation antihistamine, was widely used for the treatment of allergic conditions. However, it was withdrawn from the market in several countries due to the risk of cardiac arrhythmias, specifically torsades de pointes. This adverse effect was linked to the parent drug's ability to block the hERG (human Ether-à-go-go-Related Gene) potassium channels in the heart. Terfenadine is a prodrug, meaning it is metabolized in the body to its active form. Understanding the metabolic pathway and the activity of its metabolites is crucial for comprehending both its therapeutic effects and its toxicity profile. This guide provides an in-depth analysis of the primary metabolites of terfenadine, their pharmacological activities, and the experimental methods used for their characterization.

Metabolic Pathway of Terfenadine

Terfenadine undergoes extensive and rapid first-pass metabolism, primarily in the liver and intestines, by the cytochrome P450 (CYP) 3A4 isoenzyme. This metabolic process is crucial as it converts terfenadine into its pharmacologically active and non-cardiotoxic metabolite.

The primary metabolic pathways are:

-

Carboxylation: The t-butyl group of terfenadine is oxidized to a carboxyl group, forming the principal and pharmacologically active metabolite, fexofenadine (terfenadine carboxylate).

-

N-dealkylation: This process leads to the formation of an inactive metabolite, azacyclonol (also referred to as the piperidine metabolite).

-

Hydroxylation: Terfenadine can also be hydroxylated to form hydroxyterfenadine (terfenadine alcohol), which is then further metabolized to fexofenadine and azacyclonol.

The conversion to fexofenadine is the most significant pathway, and under normal circumstances, plasma concentrations of the parent drug, terfenadine, are virtually undetectable after oral administration. However, factors that inhibit CYP3A4 activity, such as certain drugs (e.g., ketoconazole, erythromycin) or grapefruit juice, can lead to a dangerous accumulation of unmetabolized terfenadine, increasing the risk of cardiotoxicity. While CYP3A4 is the primary enzyme, studies have also shown that CYP2D6 can be involved in the hydroxylation of terfenadine, although at a much lower rate.

Primary Metabolites and Their Pharmacological Activity

The primary metabolites of terfenadine exhibit distinct pharmacological profiles, which are summarized below.

Fexofenadine: The Active, Non-Cardiotoxic Metabolite

Fexofenadine is a potent and selective antagonist of the histamine H1 receptor. Unlike its parent compound, it does not readily cross the blood-brain barrier, which is why it is classified as a non-sedating antihistamine. Fexofenadine is responsible for the therapeutic antihistaminic effects previously attributed to terfenadine.

Crucially, fexofenadine does not exhibit the cardiotoxic effects associated with terfenadine. It has a significantly lower affinity for the hERG potassium channels and does not cause QT interval prolongation. This favorable safety profile led to the development and marketing of fexofenadine as a standalone drug (Allegra®).

Azacyclonol: The Inactive Metabolite

Azacyclonol is considered an inactive metabolite of terfenadine. It does not possess significant antihistaminic activity and is not known to have any clinically relevant pharmacological effects.

Quantitative Data on Metabolite Activity

The following tables summarize the quantitative data regarding the activity of terfenadine and its primary active metabolite, fexofenadine.

| Compound | Target | Assay Type | Value | Reference |

| Terfenadine | hERG (Kv11.1) Channel | Whole-cell patch clamp (Xenopus oocytes) | Kd: 350 nmol/L | |

| hERG (Kv11.1) Channel | Whole-cell patch clamp (HEK293 cells) | IC50: 27.7 nM | ||

| CYP2D6 | Inhibition of bufuralol 1'-hydroxylase | Ki: ~3.6 µM | ||

| Fexofenadine | Histamine H1 Receptor | Radioligand Binding Assay ([3H]mepyramine) | High Affinity | |

| hERG (Kv11.1) Channel | Whole-cell patch clamp | No significant block at high concentrations |

| Compound | Pharmacokinetic Parameter | Value | Species | Reference |

| Terfenadine | Elimination Half-life | 3.5 hours | Human | |

| Protein Binding | 70% | Human | ||

| Fexofenadine | Elimination Half-life | 14.4 hours | Human | |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Human | ||

| Protein Binding | 60-70% | Human | ||

| Bioavailability | 30-41% | Human |

Experimental Protocols

In Vitro Metabolism of Terfenadine

Objective: To determine the metabolic profile of terfenadine and identify the enzymes involved.

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from donor tissue.

-

Incubation: Terfenadine is incubated with the human liver microsomes in the presence of an NADPH-generating system. To identify the specific CYP450 isoforms involved, experiments can be conducted with specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or with microsomes from cells expressing single CYP isoforms.

-

Sample Extraction: After incubation, the reaction is stopped, and the samples are centrifuged. The supernatant is then subjected to solid-phase extraction to isolate the metabolites and any remaining parent drug.

-

Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify terfenadine and its metabolites. The identity of the metabolites can be confirmed by mass spectrometry.

hERG Potassium Channel Blockade Assay

Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology:

-

Cell Culture and Transfection: A stable cell line, such as Human Embryonic Kidney (HEK293) cells, is transfected with the gene encoding the hERG channel.

-

Electrophysiology: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the hERG channels in these cells.

-

Experimental Protocol:

-

A holding potential is applied to the cell membrane (e.g., -80 mV).

-

A depolarizing voltage step (e.g., to +20 mV) is applied to activate the hERG channels.

-

A repolarizing step (e.g., to -40 mV) is then applied to elicit the characteristic "tail current" which is used for quantifying channel activity.

-

-

Drug Application: The compound of interest (e.g., terfenadine) is perfused into the cell bath at various concentrations, and the effect on the hERG current is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the hERG current.

Histamine H1 Receptor Binding Assay

Objective: To determine the affinity of a compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from a suitable cell line (e.g., CHO cells) or tissue.

-

Radioligand: A radiolabeled ligand with high affinity for the H1 receptor, such as [3H]mepyramine, is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., fexofenadine).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) or IC50 value can be calculated, indicating the affinity of the test compound for the H1 receptor.

Signaling Pathway

Fexofenadine, as a histamine H1 receptor antagonist, functions as an inverse agonist. It binds to the inactive conformation of the H1 receptor, preventing its activation by histamine. This blocks the downstream signaling cascade that leads to allergic symptoms.

Conclusion

The study of terfenadine and its metabolites provides a classic example of the importance of understanding drug metabolism in pharmacology and toxicology. While terfenadine itself is a potent antihistamine, its off-target effects on cardiac ion channels pose a significant safety risk. The primary metabolite, fexofenadine, retains the desired antihistaminic activity without the cardiotoxicity, making it a safer and effective alternative. This knowledge, gained through detailed in vitro and in vivo studies, has been instrumental in the development of safer second and third-generation antihistamines and has underscored the importance of early cardiotoxicity screening in drug development.

The In Vivo Conversion of Terfenadine to Hydroxyterfenadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of hydroxyterfenadine (fexofenadine) from its parent drug, terfenadine. Terfenadine, a second-generation antihistamine, functions as a prodrug, undergoing extensive first-pass metabolism to its pharmacologically active and non-cardiotoxic carboxylic acid metabolite, hydroxyterfenadine.[1] This biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and gastrointestinal tract.[1][2] Understanding the pharmacokinetics, metabolic pathways, and experimental methodologies for studying this conversion is critical for drug development and comprehending potential drug-drug interactions. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the metabolic processes and workflows.

Introduction

Terfenadine was historically used for the treatment of allergic rhinitis.[3] However, it was withdrawn from the market due to the risk of cardiac arrhythmias (QT interval prolongation) associated with elevated plasma concentrations of the parent drug.[3] Subsequent research revealed that terfenadine itself is a prodrug, and its therapeutic effects are attributable to its major metabolite, hydroxyterfenadine (fexofenadine).[4] Fexofenadine is a potent and selective H1-receptor antagonist that does not possess the cardiotoxic properties of terfenadine.[4] The conversion of terfenadine to hydroxyterfenadine is a critical step that governs the drug's efficacy and safety profile.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profiles of terfenadine and its active metabolite, hydroxyterfenadine, have been characterized in healthy human subjects. Due to extensive first-pass metabolism, plasma concentrations of terfenadine are significantly lower than those of hydroxyterfenadine following oral administration.[5]

Table 1: Pharmacokinetic Parameters of Terfenadine in Healthy Adults Following a Single 120 mg Oral Dose [5]

| Parameter | Mean Value |

| Cmax (ng/mL) | 1.54 |

| Tmax (hr) | 1.3 |

| t1/2 (hr) | 15.1 |

| CL/F (L/hr) | 5.48 x 10³ |

| Vz/F (L) | 119.2 x 10³ |

Table 2: Pharmacokinetic Parameters of Hydroxyterfenadine (Fexofenadine) in Healthy Adults

| Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Reference |

| 120 mg (single dose) | 501 | 2.3 - 2.5 | - | [6] |

| 60 mg | ~142 | 1 - 3 | 3 - 17 | [7] |

Enzyme Kinetics

The enzymatic conversion of terfenadine to its metabolites is primarily catalyzed by CYP3A4. In vitro studies using human liver microsomes and recombinant enzymes have elucidated the kinetic parameters of these reactions.

Table 3: Enzyme Kinetic Parameters for Terfenadine Metabolism

| Enzyme | Metabolite Formed | Km (µM) | Vmax (pmol/min/nmol P450) | Reference |

| CYP3A4 | Hydroxyterfenadine | 13 | 1257 | [8] |

| CYP2D6 | Hydroxyterfenadine | 9 | 206 | [8] |

| CYP3A4 | Terfenadine Consumption | 9.58 ± 2.79 | 801 ± 78.3 | [9] |

| Recombinant CYP3A4 | Terfenadine Consumption | 14.1 ± 1.13 | 1670 ± 170 | [9] |

| CYP3A4 | t-butyl hydroxylation | 12.9 ± 3.74 | 643 ± 62.5 | [9] |

| Recombinant CYP3A4 | t-butyl hydroxylation | 30.0 ± 2.55 | 1050 ± 141 | [9] |

Experimental Protocols

In Vitro Metabolism of Terfenadine using Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the metabolism of terfenadine to hydroxyterfenadine and other metabolites using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Terfenadine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Internal standard (for HPLC analysis)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and terfenadine (at various concentrations, e.g., 1-200 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[10]

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an appropriate internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of terfenadine and its metabolites.

HPLC Analysis of Terfenadine and its Metabolites

This protocol outlines a general high-performance liquid chromatography (HPLC) method for the quantification of terfenadine and hydroxyterfenadine.

Instrumentation:

-

HPLC system with a UV or mass spectrometric detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and desired separation.

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: 20-50 µL.

-

Column temperature: Ambient or controlled (e.g., 40°C).

-

Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm) or mass spectrometry for higher sensitivity and specificity.[5]

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of terfenadine and hydroxyterfenadine of known concentrations in the mobile phase or a similar matrix as the samples.

-

Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism assay into the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and determine the peak areas of terfenadine and hydroxyterfenadine. Construct a standard curve by plotting peak area against concentration for the standards. Use the standard curve to calculate the concentrations of terfenadine and hydroxyterfenadine in the experimental samples.

Mandatory Visualizations

Metabolic Pathway of Terfenadine

Caption: Metabolic conversion of terfenadine.

Experimental Workflow for In Vitro Terfenadine Metabolism Assay

References

- 1. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some pharmacokinetic aspects of the lipophilic terfenadine and zwitterionic fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of terfenadine in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of terfenadine by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the potential interaction between terfenadine and tedisamil in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 3A4 in the Metabolism of Hydroxyterfenadine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive examination of the critical role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic conversion of terfenadine, leading to the formation of hydroxyterfenadine and its subsequent active metabolite, fexofenadine. Understanding this metabolic pathway is paramount, as the accumulation of the parent drug, terfenadine, due to inhibited or saturated CYP3A4 activity, is linked to significant cardiotoxicity.

Terfenadine Metabolism: A Pathway Governed by CYP3A4

Terfenadine, a second-generation antihistamine, is a prodrug that undergoes extensive first-pass metabolism in the liver and gastrointestinal tract.[1] This biotransformation is crucial for both its therapeutic effect and its safety profile. The primary enzyme responsible for this metabolism is CYP3A4.[2][3][4]

The metabolic process involves two main oxidative pathways:

-

t-Butyl Hydroxylation: The oxidation of the terminal methyl group on the t-butyl moiety of terfenadine to form t-butyl hydroxy terfenadine (hydroxyterfenadine or terfenadine alcohol).[5]

-

N-Dealkylation: The removal of the butanol side chain to produce a piperidine carbinol derivative (azacyclonol).[1][2]

Hydroxyterfenadine is an intermediate metabolite that is further rapidly oxidized, also by CYP3A4, to the pharmacologically active, non-sedating antihistamine, fexofenadine (terfenadine acid).[2][3] Fexofenadine itself undergoes minimal metabolism and is largely excreted unchanged, possessing no cardiac toxicity.[6][7] The formation of hydroxyterfenadine is the rate-limiting step in the formation of fexofenadine.

While CYP3A4 is the principal enzyme, studies have indicated that CYP2D6 can also contribute to the formation of hydroxyterfenadine, albeit at a significantly lower rate.[8] The contribution of CYP3A5 has also been investigated, showing similar substrate inhibition patterns to CYP3A4 for terfenadine t-butylhydroxylation.[9]

Quantitative Analysis of CYP3A4-Mediated Metabolism

The kinetics of terfenadine metabolism by CYP3A4 have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant CYP3A4 enzymes. These studies provide quantitative data on the enzyme's affinity (Km) for the substrate and its maximum rate of reaction (Vmax).

Table 1: Michaelis-Menten Kinetic Parameters for Terfenadine Metabolism

| System | Reaction | Km (µM) | Vmax (pmol/min/nmol CYP) | Reference |

| Human Liver Microsomes | Terfenadine Consumption | 9.58 ± 2.79 | 801 ± 78.3 | [5] |

| Human Liver Microsomes | t-butyl Hydroxylation | 12.9 ± 3.74 | 643 ± 62.5 | [5] |

| Recombinant CYP3A4 | Terfenadine Consumption | 14.1 ± 1.13 | 1670 ± 170 | [5] |

| Recombinant CYP3A4 | t-butyl Hydroxylation | 30.0 ± 2.55 | 1050 ± 141 | [5] |

| Recombinant CYP3A4 | Hydroxyterfenadine Formation | 9 | 1257 | [8] |

| Recombinant CYP2D6 | Hydroxyterfenadine Formation | 13 | 206 | [8] |

The data clearly demonstrates the high capacity of CYP3A4 to metabolize terfenadine. While CYP2D6 can also form the hydroxylated metabolite, its rate of formation is approximately 6-fold lower than that of CYP3A4.[8]

Inhibition of Hydroxyterfenadine Formation

The critical dependence on CYP3A4 for terfenadine clearance makes it highly susceptible to drug-drug interactions (DDIs). Co-administration of terfenadine with potent CYP3A4 inhibitors can lead to a dramatic increase in plasma concentrations of the parent drug, elevating the risk of QT interval prolongation and life-threatening cardiac arrhythmias like torsades de pointes.[10][11] Azole antifungal agents and certain macrolide antibiotics are well-documented inhibitors.

Table 2: Inhibition Constants for Terfenadine Metabolism

| Inhibitor | System | Reaction Inhibited | IC50 (µM) | Ki (µM) | Reference |

| Ketoconazole | Human Liver Microsomes | Desalkyl-terfenadine Formation | - | 0.037 | [12] |

| Ketoconazole | Human Liver Microsomes | Hydroxy-terfenadine Formation | - | 0.34 | [12] |

| Itraconazole | Human Liver Microsomes | Desalkyl-terfenadine Formation | - | 0.28 | [12] |

| Itraconazole | Human Liver Microsomes | Hydroxy-terfenadine Formation | - | 2.05 | [12] |

| Terfenadine | Human Liver Microsomes | Testosterone 6β-hydroxylation | 23 | - | [13] |

Ketoconazole is a particularly potent inhibitor of terfenadine metabolism.[5][12] The significant inhibitory potential of these compounds underscores the importance of evaluating new chemical entities for their effect on CYP3A4.

Experimental Protocols

The characterization of a compound's metabolic profile and its potential to inhibit CYP enzymes is a cornerstone of modern drug development. In vitro assays using human liver microsomes or recombinant enzymes are standard practice.

In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol provides a general framework for determining the inhibitory potential of a test compound on CYP3A4-mediated terfenadine metabolism.

1. Materials:

-

Human Liver Microsomes (HLMs)

-

Terfenadine (substrate)

-

Test Inhibitor Compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or Methanol (for quenching)

-

Internal Standard for analytical quantification

-

HPLC-MS/MS system

2. Procedure (IC50 Determination):

-

Preparation: Prepare serial dilutions of the test inhibitor. The final organic solvent concentration in the incubation should be kept low (<1%, preferably <0.5%) to avoid affecting enzyme activity.[14]

-

Pre-incubation (for direct inhibition): In a microtiter plate, add HLMs, phosphate buffer, and the test inhibitor at various concentrations.

-

Initiation: Add terfenadine (at a concentration near its Km) to the wells.

-

Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) within the linear range of metabolite formation.

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of hydroxyterfenadine using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Recombinant Enzyme Studies

To confirm the specific role of CYP3A4 versus other isoforms (e.g., CYP2D6, CYP3A5), experiments are repeated using commercially available recombinant human CYP enzymes co-expressed with NADPH-cytochrome P450 reductase.[5] This allows for the precise determination of the kinetic parameters for each individual enzyme, as shown in Table 1. The protocol is similar to the HLM assay, substituting the microsomal fraction with a specific concentration of the recombinant enzyme.

Logical Framework: CYP3A4 and Terfenadine Clinical Outcomes

The activity of CYP3A4 is a critical determinant of the clinical outcome following terfenadine administration. This relationship can be visualized as a logical pathway where enzyme function dictates the balance between therapeutic efficacy and potential toxicity.

Conclusion

CYP3A4 is unequivocally the central enzyme in the biotransformation of terfenadine, catalyzing the formation of the intermediate hydroxyterfenadine and its subsequent oxidation to the active metabolite, fexofenadine. The high efficiency of this metabolic process is a critical safety feature, preventing the accumulation of the cardiotoxic parent drug. The profound susceptibility of this pathway to inhibition by a wide range of drugs necessitates rigorous in vitro screening of all new chemical entities for potential CYP3A4-mediated DDIs. The data and protocols outlined in this guide provide a framework for researchers and drug development professionals to assess and understand the pivotal role of CYP3A4 in the metabolism of its substrates.

References

- 1. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of terfenadine by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic characteristics of CYP3A5 and CYP3A4: a comparison of in vitro kinetic and drug-drug interaction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of terfenadine metabolism in vitro by azole antifungal agents and by selective serotonin reuptake inhibitor antidepressants: relation to pharmacokinetic interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

Methodological & Application

LC-MS/MS method for Hydroxyterfenadine quantification in plasma

An LC-MS/MS method for the quantification of hydroxyterfenadine (fexofenadine) in plasma is a critical tool for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective determination of hydroxyterfenadine in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Principle

This method employs a robust sample preparation procedure using solid-phase extraction (SPE) to isolate hydroxyterfenadine and a stable isotope-labeled internal standard (IS) from human plasma. The prepared samples are then subjected to reverse-phase high-performance liquid chromatography (HPLC) for separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as fexofenadine-d10, ensures high accuracy and precision by compensating for variability during sample processing and analysis.[1][2]

Materials and Instrumentation

Reagents and Materials

-

Hydroxyterfenadine (Fexofenadine HCl) reference standard

-

Fexofenadine-d10 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)[3][4]

Instrumentation

-

Liquid Chromatography System: A system capable of gradient elution, such as a Waters Alliance 2795 HPLC or equivalent.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, such as a Micromass Quattro Ultima or equivalent.[3]

-

Analytical Column: A C18 reverse-phase column (e.g., Xterra MS C18, 2.1 mm x 30 mm, 3.5 µm).[3]

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of hydroxyterfenadine and the internal standard (fexofenadine-d10) in methanol at a concentration of 1 mg/mL.[5] These stocks should be stored at 4°C in the dark and are generally stable for several weeks.[5]

-

Working Solutions: Prepare serial dilutions of the hydroxyterfenadine stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for the calibration curve and QC samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 2.0 - 1000 ng/mL) and QC samples (Low, Medium, and High concentrations).[1]

-

Internal Standard Working Solution: Prepare a working solution of fexofenadine-d10 at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[6]

Sample Preparation (Solid-Phase Extraction)

The following workflow outlines the sample preparation process.

-

Aliquot 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[1]

-

Add a fixed amount of the internal standard working solution to each tube.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridge by passing methanol followed by deionized water.[3]

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences. A typical wash could involve steps with 0.1 N HCl and methanol.[3]

-

Elute the hydroxyterfenadine and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and isopropanol containing ammonium hydroxide).[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following diagram illustrates the analytical principle from injection to detection.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 mm x 30 mm, 3.5 µm)[3] |

| Mobile Phase A | 20 mM Ammonium Formate in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.4 - 1.2 mL/min[1][3] |

| Gradient | Isocratic or gradient elution optimized for separation[1][3] |

| Injection Volume | 15 - 25 µL[3][6] |

| Column Temperature | 25°C[7] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] |

| Monitored Transitions (MRM) | |

| Hydroxyterfenadine | Q1: 502.2 m/z → Q3: 466.2 m/z[3][8] |

| Fexofenadine-d10 (IS) | Q1: 512.3 m/z → Q3: 476.3 m/z (example transition) |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, stability, and recovery.[1]

Linearity

The calibration curve was linear over the concentration range of 2.0 to 1000 ng/mL.[1] The correlation coefficient (r²) was consistently ≥0.99.[1]

Table 2: Calibration Curve Summary

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Hydroxyterfenadine | 2.0 - 1000 | ≥0.99[1] |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 2.0 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 6.0 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 400 | < 15% | ± 15% | < 15% | ± 15% |

| High | 800 | < 15% | ± 15% | < 15% | ± 15% |

| Acceptance criteria based on FDA guidelines. Actual values are method-dependent but typically fall within these ranges.[1][9] |

Recovery and Stability

The extraction recovery was consistent across the QC levels. Stability was confirmed under various conditions relevant to sample handling and storage.

Table 4: Recovery and Stability Summary

| Parameter | Result |

| Extraction Recovery | Consistent and reproducible, often >85%[3] |

| Stability | |

| Bench-Top (Room Temp) | Stable for at least 4-6 hours |

| Freeze-Thaw Cycles | Stable for at least three cycles[1] |

| Auto-sampler Stability | Stable for the duration of the analytical run[1] |

| Long-Term (-80°C) | Stable for at least 1 month[6] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of hydroxyterfenadine in human plasma. The protocol, utilizing solid-phase extraction and stable isotope-labeled internal standard, demonstrates excellent performance characteristics that meet regulatory requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development for conducting pharmacokinetic studies of hydroxyterfenadine.

References

- 1. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of terfenadine concentration in human plasma by LCMS [manu41.magtech.com.cn]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hydroxyterfenadine (Fexofenadine) in Cell Culture Media using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract